molecular formula C3H5N3 B6204760 (Z)-N'-cyanoethanimidamide CAS No. 2513401-32-4

(Z)-N'-cyanoethanimidamide

Cat. No.: B6204760
CAS No.: 2513401-32-4
M. Wt: 83.1
InChI Key:
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Description

(Z)-N’-cyanoethanimidamide is an organic compound characterized by the presence of a cyano group (–CN) and an imidamide group (–C(=NH)NH2) attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-cyanoethanimidamide typically involves the reaction of ethyl cyanoacetate with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product through cyclization and dehydration steps.

Industrial Production Methods: In an industrial setting, the production of (Z)-N’-cyanoethanimidamide can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: (Z)-N’-cyanoethanimidamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: (Z)-N’-cyanoethanimidamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, (Z)-N’-cyanoethanimidamide is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-N’-cyanoethanimidamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N’-cyanoethanimidamide: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.

    N’-cyanoacetamidine: Similar structure but different functional groups, leading to distinct chemical properties.

    N’-cyanoacetimidamide: Another related compound with variations in the imidamide group.

Uniqueness: (Z)-N’-cyanoethanimidamide’s unique (Z)-configuration imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This configuration may enhance its suitability for certain applications compared to its isomers or analogs.

Properties

CAS No.

2513401-32-4

Molecular Formula

C3H5N3

Molecular Weight

83.1

Purity

95

Origin of Product

United States

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